(2S)-1-Butylazetidine-2-carboxylic acid
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Overview
Description
(2S)-1-Butylazetidine-2-carboxylic acid is an organic compound with the molecular formula C8H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Butylazetidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with (2S)-alanine, which is reacted with ammonium bicarbonate to generate 2-aminopropionate.
Condensation: The 2-aminopropionate is then condensed with acetaldehyde and dehydrated to produce 2-butylaminopropanol.
Final Product: The 2-butylaminopropanol is then reacted with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Butylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH3) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
(2S)-1-Butylazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein folding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of chiral drugs, hormones, and natural products
Mechanism of Action
The mechanism of action of (2S)-1-Butylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(2S)-Azetidine-2-carboxylic acid: A structurally similar compound with a different side chain.
(2S)-2-Aminocyclobutane-1-carboxylic acid: Another chiral compound with a cyclobutane ring instead of an azetidine ring.
Uniqueness
(2S)-1-Butylazetidine-2-carboxylic acid is unique due to its specific butyl side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized chiral molecules and in studying enzyme interactions .
Properties
CAS No. |
255882-99-6 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(2S)-1-butylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-5-9-6-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
XAXHKUOUSXLZKK-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCN1CC[C@H]1C(=O)O |
Canonical SMILES |
CCCCN1CCC1C(=O)O |
Origin of Product |
United States |
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